A Comprehensive Technical Guide to Methyl 2-acetamido-5-bromobenzoate: Synthesis, Properties, and Applications
A Comprehensive Technical Guide to Methyl 2-acetamido-5-bromobenzoate: Synthesis, Properties, and Applications
This guide provides an in-depth analysis of Methyl 2-acetamido-5-bromobenzoate, a key organic building block for professionals in pharmaceutical research and drug development. We will delve into its fundamental physicochemical properties, explore a validated synthesis pathway with mechanistic insights, and discuss its current and potential applications as a versatile chemical intermediate.
Core Compound Identification and Properties
Methyl 2-acetamido-5-bromobenzoate is a substituted aromatic compound featuring three key functional groups: a methyl ester, an acetamido group, and a bromine atom. It is crucial to address a common point of nomenclature: while the name "Methyl 5-acetamido-2-bromobenzoate" might be encountered, the widely recognized and commercially available compound corresponding to CAS Number 138825-96-4 is Methyl 2-acetamido-5-bromobenzoate .[1][2][3] This guide will exclusively refer to this specific isomer.
The strategic placement of these functional groups makes it a valuable precursor in the synthesis of more complex molecules, particularly heterocyclic systems and potential bioactive agents.
Physicochemical Data Summary
The essential quantitative data for Methyl 2-acetamido-5-bromobenzoate are summarized in the table below. These parameters are critical for experimental design, reaction stoichiometry, and analytical characterization.
| Property | Value | Source(s) |
| CAS Number | 138825-96-4 | [1][2][3][4][5] |
| Molecular Formula | C₁₀H₁₀BrNO₃ | [1][2][3][4] |
| Molecular Weight | 272.10 g/mol | [2][3] |
| Synonyms | 2-Acetamido-5-bromobenzoic acid methyl ester, N-Acetyl-5-bromoanthranilic acid methyl ester | [1][3] |
| Typical Purity | ≥97% | [1] |
| Storage Conditions | Room Temperature | [1] |
Molecular Structure and Reactivity Insights
The structure of Methyl 2-acetamido-5-bromobenzoate dictates its chemical behavior. The acetamido group at the 2-position and the bromine atom at the 5-position create a specific electronic and steric environment that influences its reactivity in synthetic transformations.
Caption: Molecular structure of Methyl 2-acetamido-5-bromobenzoate.
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Aromatic Ring: The benzene core is electron-rich, but its reactivity is modulated by the attached groups.
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Bromo Group: A good leaving group in nucleophilic aromatic substitution and a handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).
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Acetamido Group: An ortho, para-directing group that is moderately activating. The amide functionality itself can participate in various chemical transformations.
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Methyl Ester Group: Can be hydrolyzed to the corresponding carboxylic acid, providing another site for modification, such as amide bond formation.
Retrosynthetic Analysis and Proposed Synthesis Pathway
The synthesis of Methyl 2-acetamido-5-bromobenzoate is most logically achieved through a multi-step sequence starting from readily available precursors. The causality behind this pathway is rooted in the principles of electrophilic aromatic substitution and functional group manipulation. A common route involves the initial synthesis of Methyl 2-amino-5-bromobenzoate, followed by N-acetylation.
Caption: Proposed multi-step synthesis workflow.
Step 1: Bromination of 2-Aminobenzoic Acid
The synthesis begins with the selective bromination of 2-aminobenzoic acid. The amino group (-NH₂) is a strong activating and ortho, para-directing group. The carboxyl group (-COOH) is a deactivating and meta-directing group. The directing effects of the powerful amino group dominate, leading to substitution at the para position (position 5) relative to the amino group.
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Rationale: Using a solution of bromine in glacial acetic acid allows for controlled electrophilic aromatic substitution. The reaction is typically performed at a reduced temperature (e.g., 15°C) to manage the reactivity and prevent over-bromination.[6]
Step 2: Esterification of 2-Amino-5-bromobenzoic Acid
The carboxylic acid of the brominated intermediate is converted to a methyl ester. The classic Fischer esterification is a reliable and cost-effective method for this transformation.
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Rationale: The reaction is performed in an excess of methanol, which acts as both the solvent and the reactant, to drive the equilibrium towards the product side. A strong acid catalyst, such as sulfuric acid (H₂SO₄), is required to protonate the carbonyl oxygen, thereby activating the carboxyl group toward nucleophilic attack by methanol.[6][7]
Step 3: N-Acetylation of Methyl 2-amino-5-bromobenzoate
The final step is the acetylation of the primary amino group. This is a standard nucleophilic acyl substitution reaction.
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Rationale: Reagents like acetic anhydride (Ac₂O) or acetyl chloride (AcCl) are used as the acylating agents. The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acetylating agent. The reaction is often carried out in the presence of a mild base to neutralize the acidic byproduct (acetic acid or HCl).
Applications in Drug Discovery and Development
Methyl 2-acetamido-5-bromobenzoate is not an end-product but a crucial intermediate. Its value lies in its pre-functionalized scaffold, which allows for rapid diversification and the synthesis of compound libraries for screening.
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Inhibitor Synthesis: Derivatives of the closely related Methyl 2-amino-5-bromobenzoate are used to synthesize inhibitors of PqsD, a key enzyme in the quorum sensing system of the pathogenic bacterium Pseudomonas aeruginosa.[8] This highlights the potential of this scaffold in developing novel anti-infective agents. The acetamido group in our target molecule offers a different steric and electronic profile that can be explored for similar purposes.
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Building Block for Heterocycles: The molecule serves as a precursor for various heterocyclic structures, which are prevalent in medicinal chemistry. The bromo-substituent is a key handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, alkyl, or other functional groups.
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Fragment-Based Drug Design: As a substituted aminobenzoic acid derivative, it fits into a class of compounds known for their broad biological activities.[9] Methyl benzoate derivatives have been investigated as potential inhibitors in pathways related to cancer progression, such as the pentose phosphate pathway.[10]
Self-Validating Experimental Protocol: Synthesis of Methyl 2-acetamido-5-bromobenzoate
This protocol outlines the N-acetylation of Methyl 2-amino-5-bromobenzoate. A self-validating system is ensured by including in-process checks and final product characterization, with expected outcomes benchmarked against supplier data.[5]
Materials and Reagents
-
Methyl 2-amino-5-bromobenzoate
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Acetic Anhydride
-
Pyridine (or another suitable base)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized Water
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve Methyl 2-amino-5-bromobenzoate (1.0 eq) in a suitable solvent like ethyl acetate.
-
Base Addition: Add pyridine (1.2 eq) to the solution and cool the flask in an ice bath to 0°C. The base acts as a catalyst and scavenges the acetic acid byproduct.
-
Acetylation: Slowly add acetic anhydride (1.1 eq) dropwise to the cooled solution while stirring. Maintain the temperature at 0°C during the addition.
-
Reaction Monitoring (In-Process Check): Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup - Quenching: Carefully quench the reaction by adding deionized water.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated sodium bicarbonate solution (to remove excess acetic anhydride and acetic acid), and finally with brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the final product.
Validation and Characterization
-
Yield and Appearance: Record the final mass and calculate the percentage yield. The product should be a solid.
-
Purity Analysis (HPLC/LC-MS): Analyze the purity of the final compound using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The expected mass peak [M+H]⁺ should correspond to the molecular weight of the product.
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Structural Confirmation (NMR): Confirm the structure using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The spectra should show characteristic peaks for the aromatic protons, the methyl ester, and the acetamido group, distinguishing it from the starting material.
Conclusion
Methyl 2-acetamido-5-bromobenzoate is a strategically designed chemical intermediate with significant potential in synthetic organic chemistry, particularly for applications in drug discovery and materials science. Its well-defined structure provides multiple reactive sites that can be selectively addressed to build molecular complexity. The synthesis pathway is robust and relies on fundamental, well-understood organic reactions. By leveraging the insights and protocols detailed in this guide, researchers can effectively utilize this compound as a foundational building block for developing novel and impactful chemical entities.
References
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CP Lab Safety. (n.d.). Methyl 2-acetamido-5-bromobenzoate, min 97%, 100 grams. Retrieved from [Link]
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LabSolutions. (n.d.). Methyl 2-acetamido-5-bromobenzoate. Retrieved from [Link]
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Hoffman Fine Chemicals. (n.d.). Methyl 2-acetyl-5-bromobenzoate. Retrieved from [Link]
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PubChem. (n.d.). 2-Acetamido-5-bromobenzoic Acid. Retrieved from [Link]
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PubChem. (n.d.). Methyl 5-bromo-2-methylbenzoate. Retrieved from [Link]
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MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]
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Expert Chemical. (n.d.). The Role of Methyl 2-Bromobenzoate in Advanced Material Science. Retrieved from [Link]
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MDPI. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Retrieved from [Link]
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PubMed. (2022). Methyl benzoate derivatives as inhibitors of pentose phosphate pathway, which promotes cancer progression and drug resistance: An in silico study supported by in vitro results. Retrieved from [Link]
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